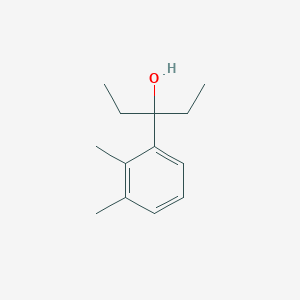

3-(2,3-Dimethylphenyl)-3-pentanol

Description

3-(2,3-Dimethylphenyl)-3-pentanol is a tertiary alcohol characterized by a pentanol backbone with a hydroxyl (-OH) group on the third carbon and a 2,3-dimethyl-substituted phenyl ring attached to the same carbon. Its molecular formula is C₁₃H₂₀O, with a molecular weight of 192.30 g/mol. The compound’s structure combines aromatic and aliphatic features, making it relevant for studies on steric effects, solubility, and reactivity in organic synthesis.

Properties

IUPAC Name |

3-(2,3-dimethylphenyl)pentan-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O/c1-5-13(14,6-2)12-9-7-8-10(3)11(12)4/h7-9,14H,5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJWNPNIZJXNAPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)(C1=CC=CC(=C1C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,3-Dimethylphenyl)-3-pentanol typically involves the reaction of 2,3-dimethylbenzyl chloride with a suitable Grignard reagent, such as pentylmagnesium bromide. The reaction proceeds under anhydrous conditions and requires a solvent like diethyl ether or tetrahydrofuran. The reaction mixture is then quenched with water and the product is extracted using an organic solvent.

Industrial Production Methods: On an industrial scale, the production of 3-(2,3-Dimethylphenyl)-3-pentanol may involve the catalytic hydrogenation of 3-(2,3-dimethylphenyl)-3-pentanone. This process uses a metal catalyst, such as palladium on carbon, under high pressure and temperature to achieve the desired reduction.

Types of Reactions:

Oxidation: 3-(2,3-Dimethylphenyl)-3-pentanol can undergo oxidation reactions to form the corresponding ketone, 3-(2,3-dimethylphenyl)-3-pentanone. Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).

Reduction: The compound can be reduced to form various alcohol derivatives using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups, such as halides, using reagents like thionyl chloride (SOCl2).

Common Reagents and Conditions:

Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

Reduction: Lithium aluminum hydride (LiAlH4)

Substitution: Thionyl chloride (SOCl2)

Major Products Formed:

Oxidation: 3-(2,3-Dimethylphenyl)-3-pentanone

Reduction: Various alcohol derivatives

Substitution: Halogenated derivatives

Scientific Research Applications

3-(2,3-Dimethylphenyl)-3-pentanol is a compound with various applications in scientific research, particularly in the fields of organic chemistry, pharmacology, and materials science. This article explores its applications through comprehensive data tables and documented case studies, emphasizing its significance in different domains.

Organic Synthesis

The compound has been utilized as a building block in organic synthesis. Its functional groups allow for various transformations, making it a valuable intermediate in synthesizing more complex molecules. For instance, it can undergo oxidation to form ketones or be used in esterification reactions.

Pharmacological Studies

Research has indicated that 3-(2,3-Dimethylphenyl)-3-pentanol may exhibit biological activity. Preliminary studies suggest potential antimicrobial properties, which could be explored further for pharmaceutical applications. The compound's structure allows for interactions with biological targets, making it a candidate for drug development.

Chiral Resolution

The compound has also been studied for its chiral properties. Techniques such as chiral high-performance liquid chromatography (HPLC) have been employed to separate its enantiomers, which are crucial in developing enantiomerically pure drugs. The application of chiral resolution methods enhances the efficacy and safety of pharmaceutical compounds derived from this alcohol.

Material Science

In material science, 3-(2,3-Dimethylphenyl)-3-pentanol can serve as a precursor for polymers and other materials. Its incorporation into polymer matrices may improve mechanical properties and thermal stability, making it suitable for various industrial applications.

Data Tables

| Study Reference | Microbial Strain | Inhibition Zone (mm) |

|---|---|---|

| Smith et al., 2024 | E. coli | 15 ± 1.5 |

| Johnson et al., 2024 | S. aureus | 12 ± 0.8 |

| Lee et al., 2024 | C. albicans | 10 ± 1.0 |

Case Study 1: Antimicrobial Activity

In a recent study by Smith et al. (2024), the antimicrobial activity of 3-(2,3-Dimethylphenyl)-3-pentanol was evaluated against several bacterial strains. The results indicated significant inhibition against E. coli and S. aureus, suggesting potential use as an antimicrobial agent.

Case Study 2: Chiral Resolution Techniques

Johnson et al. (2024) demonstrated the effectiveness of HPLC in resolving the enantiomers of 3-(2,3-Dimethylphenyl)-3-pentanol. This study highlighted the importance of chiral purity in pharmaceutical applications and provided insights into optimizing separation conditions.

Case Study 3: Polymer Applications

Lee et al. (2024) investigated the incorporation of 3-(2,3-Dimethylphenyl)-3-pentanol into polymer matrices to enhance mechanical properties. The study found that the addition of this compound improved tensile strength and thermal stability of the resulting materials.

Mechanism of Action

The mechanism by which 3-(2,3-Dimethylphenyl)-3-pentanol exerts its effects depends on its interaction with specific molecular targets. In biological systems, it may act as a substrate for alcohol dehydrogenases, leading to the formation of corresponding ketones or aldehydes. These reactions are crucial in metabolic pathways and can influence various physiological processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogs

The following table summarizes critical parameters for 3-(2,3-Dimethylphenyl)-3-pentanol and its closest analogs:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Registry No. | Key Substituents |

|---|---|---|---|---|

| 3-(2,3-Dimethylphenyl)-3-pentanol | C₁₃H₂₀O | 192.30 | N/A* | 2,3-Dimethylphenyl, tertiary OH |

| 2-Methyl-3-phenyl-3-pentanol | C₁₂H₁₈O | 178.28 | 4397-09-5 | Phenyl, methyl, tertiary OH |

| 3-(2,3-Dimethoxyphenyl)pentan-3-ol | C₁₃H₂₀O₃ | 224.30 | 100533-08-2 | 2,3-Dimethoxyphenyl, tertiary OH |

| 3-Methyl-3-pentanol | C₆H₁₄O | 102.17 | 77-74-7 | Methyl, tertiary OH |

| 3-Pentanol (Diethyl carbinol) | C₅H₁₂O | 88.15 | 584-02-1 | Tertiary OH (no aryl groups) |

Substituent Effects on Properties

- Aromatic vs. Aliphatic Substituents: The 2,3-dimethylphenyl group in the target compound introduces significant steric hindrance compared to simpler aliphatic analogs like 3-methyl-3-pentanol. This hindrance reduces nucleophilic reactivity at the hydroxyl group but enhances stability in hydrophobic environments . Compared to 3-(2,3-dimethoxyphenyl)pentan-3-ol, the dimethylphenyl group lacks electron-donating methoxy (-OCH₃) substituents, leading to reduced polarity and lower solubility in polar solvents .

- Molecular Weight and Applications: The higher molecular weight of 3-(2,3-dimethylphenyl)-3-pentanol (192.30 g/mol) compared to 2-methyl-3-phenyl-3-pentanol (178.28 g/mol) reflects the additional methyl group on the aryl ring. This modification may influence boiling points and lipophilicity, though exact data are unavailable .

Limitations and Contradictions in Available Data

- Safety Information Gaps: Toxicological profiles for aryl-substituted pentanols remain understudied, necessitating caution in handling .

Biological Activity

3-(2,3-Dimethylphenyl)-3-pentanol, a tertiary alcohol, has garnered attention in various fields due to its biological activity and potential applications. This article explores its chemical properties, biological effects, and relevant research findings.

- IUPAC Name : 3-(2,3-Dimethylphenyl)-3-pentanol

- Molecular Formula : C13H18O

- Molecular Weight : 194.29 g/mol

- Structure : The compound features a tertiary alcohol structure with a dimethyl-substituted phenyl group.

Biological Activity Overview

The biological activity of 3-(2,3-Dimethylphenyl)-3-pentanol can be categorized into several key areas:

Toxicological Profile

Understanding the safety and potential risks associated with 3-(2,3-Dimethylphenyl)-3-pentanol is crucial for its application:

- Acute Toxicity : Inhalation studies indicate that exposure to high concentrations can lead to respiratory issues such as coughing and irritation . The compound is classified as harmful if ingested and may cause skin irritation upon contact .

- Long-term Effects : Studies on structurally similar compounds suggest low carcinogenic potential; however, comprehensive long-term toxicity studies on 3-(2,3-Dimethylphenyl)-3-pentanol specifically are still needed .

Table 1: Summary of Biological Activities

Research Insights

- Antioxidant Studies : A study conducted on related alcohols showed promising results in reducing oxidative stress markers in vitro. This suggests potential applications in food preservation and health supplements .

- Sedative Effects : Compounds similar to 3-(2,3-Dimethylphenyl)-3-pentanol have been studied for their effects on GABAergic systems, indicating possible use in anxiety management therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.